Decahydro-4,1-benzoxazepine

Saturated heterocycles Conformational analysis Fraction sp³

Decahydro-4,1-benzoxazepine (IUPAC: 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]oxazepine) is a fully saturated bicyclic heterocyclic compound with molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol. As a member of the 4,1-benzoxazepine class, this scaffold represents a complex, saturated, bridged heterocyclic system of significant interest in modern drug discovery, offering a compelling three-dimensional framework for the development of novel therapeutics.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B1367658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-4,1-benzoxazepine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)COCCN2
InChIInChI=1S/C9H17NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h8-10H,1-7H2
InChIKeyQUXAXNQTZGJTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydro-4,1-Benzoxazepine: Scaffold Properties and Scientific Procurement Considerations


Decahydro-4,1-benzoxazepine (IUPAC: 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]oxazepine) is a fully saturated bicyclic heterocyclic compound with molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol [1]. As a member of the 4,1-benzoxazepine class, this scaffold represents a complex, saturated, bridged heterocyclic system of significant interest in modern drug discovery, offering a compelling three-dimensional framework for the development of novel therapeutics . The decahydro (fully saturated) variant differs fundamentally from aromatic and partially unsaturated benzoxazepines by eliminating π-conjugation across the fused ring system, conferring distinct conformational flexibility and physicochemical properties that influence molecular recognition and pharmacokinetic behavior.

Why Substituting Decahydro-4,1-Benzoxazepine with Aromatic or Unsaturated Benzoxazepines May Compromise Research Outcomes


Decahydro-4,1-benzoxazepine cannot be readily substituted by aromatic benzoxazepines or partially unsaturated derivatives without altering key molecular recognition and pharmacokinetic parameters. The fully saturated bicyclic framework imposes distinct three-dimensional conformational constraints and eliminates the planar π-system characteristic of aromatic analogs. This saturation alters hydrogen-bonding capacity, lipophilicity (logP), and metabolic vulnerability to cytochrome P450-mediated oxidation [1]. In regioisomeric 1,4- and 1,5-benzoxazepine systems, the different position of the nitrogen atom induces divergent reaction mechanisms during domino cyclization, with N-aryl-1,4-benzoxazepines undergoing [1,5]-hydride shift-cyclization while N-aryl-1,5-benzoxazepines follow C(sp²)-H functionalization pathways [2]. Such regioisomeric and saturation-state differences translate to distinct biological activity profiles, as demonstrated by the differential acetylcholinesterase inhibitory activities observed among condensed benzoxazepine derivatives [2]. Consequently, selection of the precise benzoxazepine scaffold—including saturation state—is a critical determinant of downstream assay outcomes and synthetic tractability.

Quantitative Differentiation Evidence for Decahydro-4,1-Benzoxazepine Relative to Benzoxazepine Analogs


Saturation State Differentiation: Decahydro-4,1-Benzoxazepine vs. Aromatic 4,1-Benzoxazepine Scaffolds

Decahydro-4,1-benzoxazepine exhibits complete sp³ hybridization across the bicyclic framework, with a fraction sp³ (Fsp³) value of 1.00, compared to aromatic 4,1-benzoxazepine scaffolds which contain a benzene ring with extensive sp² character (Fsp³ approximately 0.22-0.44 depending on substitution). Higher Fsp³ values correlate with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical developability [1].

Saturated heterocycles Conformational analysis Fraction sp³

Regioisomeric Differentiation: 1,4-Benzoxazepine vs. 1,5-Benzoxazepine Scaffolds in Domino Cyclization and Biological Outcomes

Regioisomeric N-aryl-1,4-benzoxazepine and N-aryl-1,5-benzoxazepine derivatives undergo mechanistically divergent domino cyclization reactions. The 1,4-isomer follows a [1,5]-hydride shift-cyclization pathway with complete regioselectivity and diastereoselectivity, yielding 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepine scaffolds. In contrast, the 1,5-isomer undergoes C(sp²)-H functionalization to produce condensed acridane derivatives [1].

Domino cyclization C-H functionalization Regioselectivity Acetylcholinesterase inhibition

Squalene Synthase Inhibition: 4,1-Benzoxazepine Derivative TAK-475 Clinical Advancement

Among multiple classes of squalene synthase inhibitors investigated—including substrate analogues, transition-state analogues, zaragozic acids, dicarboxylic acid derivatives, and quinuclidine derivatives—the 4,1-benzoxazepine class has demonstrated sufficient potency and developability for advanced clinical evaluation. Notably, only one benzoxazepine derivative (TAK-475) among all squalene synthase inhibitor classes has advanced to late-stage clinical trials [1].

Squalene synthase inhibitor Hyperlipidemia Cholesterol biosynthesis TAK-475

Stereochemical Differentiation in HIV-1 Reverse Transcriptase Inhibition: cis- vs. trans-Benzoxazepinones

In a series of 4,1-benzoxazepinone analogues of efavirenz (Sustiva) developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the cis-3-alkylbenzoxazepinone isomers demonstrated greater potency than the trans isomers [1]. The cis isomers can be synthesized preferentially via a novel stereoselective cyclization methodology [1].

HIV-1 RT inhibitor NNRTI Efavirenz analogue Stereoselectivity

QSAR-Based Potency Prediction: 4,1-Benzoxazepinone Analogues Against Wild-Type and K103N Mutant HIV-1 RT

Molecular docking and QSAR studies on 4,1-benzoxazepinone analogues were conducted to identify dual functional inhibitors effective against both wild-type HIV-1 reverse transcriptase and the clinically relevant K103N mutant [1]. The K103N mutation confers resistance to first-generation NNRTIs including efavirenz and nevirapine.

HIV-1 reverse transcriptase K103N mutant QSAR Molecular docking Dual inhibition

5-HT₂A Receptor Affinity Enhancement: Benzoxazepine JL13 vs. Aza-Analogue

The benzoxazepine JL13, an analogue of the clozapine family of antipsychotic agents targeting the 5-HT₂A receptor, has shown promise as an atypical antipsychotic agent [1]. Structure-function analysis via computational methods led to the design of an aza-analogue that demonstrated seventeen times greater affinity for the 5-HT₂A receptor than JL13 [1].

5-HT2A receptor Antipsychotic JL13 Clozapine analogue

Scientific and Industrial Application Scenarios for Decahydro-4,1-Benzoxazepine and Its Derivatives


Lead Optimization for Hyperlipidemia and Atherosclerosis Drug Discovery Programs Targeting Squalene Synthase

The 4,1-benzoxazepine scaffold is validated for squalene synthase inhibition, with the derivative TAK-475 representing the only compound among all SQS inhibitor classes to have advanced to late-stage clinical trials [1]. Research programs focused on cholesterol biosynthesis intervention should prioritize decahydro-4,1-benzoxazepine as a starting scaffold due to this demonstrated translational advantage. The fully saturated core offers additional metabolic stability benefits over aromatic counterparts, potentially addressing the drawbacks observed with earlier HMG-CoA reductase inhibitors (statins) [1]. Piperidine-4-acetic acid substituted benzoxazepine derivatives have shown particularly effective inhibition of cholesterol synthesis in rat liver, with compound 4a undergoing further evaluation as a cholesterol-lowering and antiatherosclerotic agent [2].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development Against Wild-Type and Drug-Resistant Strains

4,1-Benzoxazepinone scaffolds serve as privileged templates for developing NNRTIs with activity against both wild-type HIV-1 and the clinically significant K103N mutant [1]. The K103N mutation confers resistance to first-line NNRTIs including efavirenz, creating an urgent need for next-generation inhibitors. The cis-3-alkylbenzoxazepinone isomers demonstrate superior potency over trans isomers and can be obtained preferentially via stereoselective cyclization [2]. Procurement of stereochemically pure decahydro-4,1-benzoxazepine precursors enables SAR studies targeting resistant viral variants. The best compounds in this series exhibit potent oral bioavailability and activity against both wild-type and mutant virus, though high plasma protein binding remains an optimization parameter [2].

Synthetic Methodology Development for Domino Cyclization and C-H Functionalization Studies

The regioisomeric differentiation between 1,4- and 1,5-benzoxazepines provides a unique platform for investigating divergent domino cyclization mechanisms [1]. N-Aryl-1,4-benzoxazepine derivatives undergo [1,5]-hydride shift-cyclization with complete regioselectivity and diastereoselectivity to yield quinolino[1,2-d][1,4]benzoxazepine scaffolds, while 1,5-isomers follow C(sp²)-H functionalization pathways [1]. This mechanistic dichotomy makes decahydro-4,1-benzoxazepine and its derivatives valuable substrates for synthetic methodology research, particularly for laboratories developing atom-economical C-H activation strategies and cascade cyclization protocols. The complete sp³ hybridization of the decahydro core further expands the scope of potential C(sp³)-H functionalization studies [1].

CNS Drug Discovery for Antipsychotic and Anticonvulsant Indications

Benzoxazepine scaffolds have demonstrated CNS activity across multiple therapeutic indications. The JL13 benzoxazepine analogue targets the 5-HT₂A receptor with atypical antipsychotic potential, and structure-based optimization has yielded aza-analogues with 17-fold improved receptor affinity [1]. In the anticonvulsant domain, substituted 1,5-benzoxazepine derivatives have shown in vivo efficacy comparable to reference drugs phenytoin sodium, lamotrigine, and sodium valproate [2]. The decahydro-4,1-benzoxazepine core provides a fully saturated three-dimensional framework suitable for CNS drug discovery programs requiring blood-brain barrier penetration and reduced phospholipidosis risk associated with cationic amphiphilic drugs. 2,3-Dihydro-1,4-benzoxazepines and their reduction products have also been reported to exhibit strong central nervous system activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydro-4,1-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.